N,N-dimethyl-octahydro-1H-isoindol-5-amine
Description
Contextual Significance of Saturated Azabicyclic Systems in Organic Chemistry
Saturated azabicyclic systems, which are three-dimensional structures containing at least one nitrogen atom within a fused ring system, are of significant interest in organic chemistry. Their rigid frameworks offer a level of conformational restriction that is highly sought after in the design of biologically active molecules. This rigidity can lead to enhanced binding affinity and selectivity for specific biological targets. Furthermore, the presence of stereocenters in these molecules provides opportunities for the synthesis of chiral compounds, which is crucial in modern drug discovery. The exploration of these scaffolds continues to be a vibrant area of research, with a focus on developing new synthetic methodologies and investigating their potential applications.
Historical Perspective on the Synthesis and Study of Isoindole Derivatives
The study of isoindole derivatives has a rich history, with initial research focusing on the aromatic isoindole core. The parent isoindole is a structural isomer of indole (B1671886) and has been known for over a century. However, the inherent instability of the isoindole ring system posed significant synthetic challenges. Early methods for the preparation of N-substituted isoindoles involved the dehydration of isoindoline-N-oxides. Over the years, a variety of synthetic strategies have been developed to access the isoindole framework, including ring-closure reactions, ring transformations, and aromatization of precursor molecules. The fully reduced form, octahydro-1H-isoindole, represents a stable and synthetically accessible scaffold that has become a valuable building block in the synthesis of more complex molecules.
Academic Rationale for Investigating N,N-dimethyl-octahydro-1H-isoindol-5-amine and Related Structures
While specific research on this compound is not extensively documented in publicly available literature, the academic rationale for its investigation can be inferred from the broader interest in related structures. The octahydro-1H-isoindole scaffold is a key component in a variety of biologically active compounds. Derivatives of this scaffold have been explored for their potential as analgesic, anti-inflammatory, and antimicrobial agents. researchgate.net The introduction of an amine functionality, as in octahydro-1H-isoindol-5-amine, and its subsequent dimethylation to this compound, can significantly influence the compound's physicochemical properties, such as its basicity, polarity, and ability to interact with biological targets. The N,N-dimethylamino group, in particular, is a common feature in many pharmacologically active compounds, often contributing to improved target engagement or pharmacokinetic profiles. Therefore, the synthesis and study of this compound would be a logical step in the exploration of the chemical space around the octahydro-1H-isoindole scaffold for potential applications in medicinal chemistry and drug discovery.
Detailed Research Findings
As of the current literature survey, detailed experimental research findings specifically for this compound are scarce. However, we can present the known properties of this compound based on available data from chemical suppliers and databases.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1935268-89-5 |
| Molecular Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol |
Proposed Synthesis
Given the lack of a published synthetic route for this compound, a plausible pathway can be proposed based on established organic chemistry transformations. A potential starting material would be a protected derivative of 5-aminooctahydro-1H-isoindole. The synthesis could proceed via reductive amination of a corresponding ketone precursor, followed by N-methylation.
Alternatively, a common method for the synthesis of tertiary amines is the Eschweiler-Clarke reaction, which involves the reaction of a primary or secondary amine with an excess of formic acid and formaldehyde (B43269). Therefore, starting from octahydro-1H-isoindol-5-amine, treatment with formaldehyde and formic acid could yield the desired N,N-dimethylated product.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12(2)10-4-3-8-6-11-7-9(8)5-10/h8-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTYXLKTWPUUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2CNCC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dimethyl Octahydro 1h Isoindol 5 Amine and Its Congeners
Retrosynthetic Analysis of N,N-dimethyl-octahydro-1H-isoindol-5-amine
A plausible retrosynthetic analysis of this compound begins with the disconnection of the dimethylamino group. This transformation, a reductive amination, points to octahydro-1H-isoindol-5-amine as a key intermediate. Further disconnection of the pyrrolidine (B122466) ring of this intermediate suggests an intramolecular cyclization of a suitably functionalized aminocyclohexane derivative.
The core cyclohexane (B81311) ring can be envisioned as being formed through a Diels-Alder cycloaddition reaction. This powerful carbon-carbon bond-forming reaction would allow for the construction of the six-membered ring with control over the relative stereochemistry of the substituents. The diene and dienophile precursors for the Diels-Alder reaction would need to be carefully chosen to incorporate the necessary functionalities for the subsequent cyclization and amination steps. This retrosynthetic strategy provides a roadmap for the modular construction of the target molecule, allowing for the introduction of complexity in a controlled manner.
Classical and Contemporary Approaches to Octahydro-1H-isoindole Synthesis
The synthesis of the octahydro-1H-isoindole skeleton is central to the preparation of this compound. Various classical and contemporary methods can be employed for the construction of this bicyclic system.
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis and is well-suited for the construction of the cyclohexene (B86901) ring of the octahydro-1H-isoindole core. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. The stereochemistry of the resulting cyclohexene is well-defined, making this a powerful tool for stereoselective synthesis. The reaction can be performed under thermal or Lewis acid-catalyzed conditions, with the latter often providing enhanced reactivity and selectivity.
For the synthesis of the octahydro-1H-isoindole framework, a diene bearing the precursor to the pyrrolidine ring and a dienophile with a latent amino functionality could be employed. The versatility of the Diels-Alder reaction allows for the use of a wide range of substituted dienes and dienophiles, enabling the synthesis of a diverse library of octahydro-1H-isoindole derivatives.
Interactive Data Table: Examples of Diels-Alder Reactions in Heterocyclic Synthesis
| Diene | Dienophile | Product Skeleton | Catalyst | Reference |
| 1,3-Butadiene | Maleic anhydride | Tetrahydroisobenzofuran-1,3-dione | Thermal | General Knowledge |
| Danishefsky's diene | N-Phenylmaleimide | Functionalized Phthalimide | Thermal | General Knowledge |
| Furan | Acrylonitrile | Oxabicyclo[2.2.1]heptene | Thermal | General Knowledge |
Once the carbocyclic core is established, intramolecular cyclization is a common strategy to form the fused pyrrolidine ring of the octahydro-1H-isoindole system. This can be achieved through various methods, including nucleophilic substitution or reductive amination. For instance, a cyclohexene derivative bearing both an amine and a leaving group at appropriate positions can undergo intramolecular cyclization to form the bicyclic product.
Alternatively, a precursor with two functional groups that can react to form the N-heterocycle, such as a dicarbonyl compound and a primary amine, can be utilized. The choice of cyclization strategy depends on the available starting materials and the desired substitution pattern on the final product.
Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds, and it is the key step in converting a primary or secondary amine to the corresponding N,N-dimethylated derivative. This reaction typically involves the reaction of an amine with a carbonyl compound, usually formaldehyde (B43269) in the case of dimethylation, to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be critical, as it needs to be mild enough not to reduce the carbonyl starting material but reactive enough to reduce the iminium ion intermediate. This method is generally high-yielding and tolerates a wide range of functional groups.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they can also be applied to the synthesis of isoindole derivatives. While often employed for the synthesis of aromatic isoindoles, palladium-catalyzed methods can be adapted for the construction of saturated systems. For example, intramolecular C-N bond formation via palladium-catalyzed amination of an appropriately substituted cyclohexyl or cyclohexenyl halide or triflate can lead to the formation of the octahydro-1H-isoindole core.
These reactions typically employ a palladium catalyst in combination with a suitable ligand, such as a phosphine (B1218219) or an N-heterocyclic carbene, and a base. The choice of ligand is crucial for the efficiency and selectivity of the reaction. Other transition metals, such as copper and rhodium, have also been used to catalyze similar transformations.
Interactive Data Table: Transition-Metal Catalyzed Reactions in N-Heterocycle Synthesis
| Reaction Type | Metal Catalyst | Substrates | Product Type | Reference |
| Buchwald-Hartwig Amination | Palladium | Aryl halide, Amine | Arylamine | General Knowledge |
| Heck Reaction | Palladium | Alkene, Aryl halide | Substituted Alkene | General Knowledge |
| C-H Activation/Amination | Rhodium | Arene, Amine | Arylamine | General Knowledge |
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound is of significant importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. The control of stereochemistry can be achieved at various stages of the synthesis.
During the Diels-Alder reaction, the use of chiral auxiliaries, chiral catalysts, or chiral dienophiles can induce asymmetry and lead to the formation of a specific enantiomer of the cyclohexene product. The endo/exo selectivity of the Diels-Alder reaction also plays a crucial role in determining the relative stereochemistry of the substituents on the newly formed ring.
Subsequent transformations, such as the intramolecular cyclization and functional group manipulations, must be carried out in a stereocontrolled manner to preserve the stereochemical integrity of the molecule. For example, the choice of reagents and reaction conditions for the reduction of a ketone to an alcohol or the opening of an epoxide can influence the stereochemical outcome. A carefully designed synthetic route that incorporates stereoselective steps is therefore essential for the preparation of enantiomerically pure this compound.
Asymmetric Catalysis in Octahydro-1H-isoindole Formation
Asymmetric catalysis is a powerful tool for creating chiral molecules, and its application to the synthesis of isoindole congeners, particularly isoindolinones, has been an area of significant research. While direct catalytic asymmetric syntheses of the saturated octahydro-1H-isoindole system are less common, methods developed for the related isoindolinone core provide a strong foundation. These approaches often involve the enantioselective construction of the five-membered lactam ring.
Organocatalysis has emerged as a particularly effective strategy. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids (bearing urea (B33335) or thiourea (B124793) moieties) and other tertiary amines, have been successfully used to catalyze tandem reactions. nih.gov For instance, the reaction of 2-formylarylnitriles with malonates can proceed through an aldol-cyclization-rearrangement cascade to afford 3-substituted isoindolinones in high yields and enantioselectivities. nih.gov In these reactions, the catalyst activates both the nucleophile and the electrophile through hydrogen bonding and Brønsted/Lewis base interactions, guiding the stereochemical outcome.
Another prominent approach involves chiral phase-transfer catalysts (CPTCs). These catalysts, often chiral ammonium (B1175870) salts, facilitate reactions between reactants in different phases (e.g., liquid-solid or liquid-liquid), creating a chiral environment for the reaction to occur. nih.govchim.itmdpi.com This method has been applied to the asymmetric synthesis of 3-substituted isoindolinones, demonstrating the versatility of catalytic approaches in establishing the key stereocenters of the isoindole framework. chim.itmdpi.com
| Catalyst Type | Example Catalyst | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Bifunctional Organocatalyst | Cinchona-derived Thiourea | Aldol-Cyclization Cascade | Up to 95% | nih.gov |
| Chiral Phase-Transfer Catalyst (CPTC) | Cinchonidinium Salt | Intramolecular aza-Michael | Good to Excellent | beilstein-journals.org |
| Takemoto's Bifunctional Organocatalyst | Thiourea-tertiary amine | Mannich Reaction | Up to 89% | mdpi.com |
Chiral Auxiliary-Based Synthetic Routes
The use of chiral auxiliaries is a classical yet highly reliable method for controlling stereochemistry. This strategy involves temporarily attaching a chiral group to the substrate, which then directs the stereochemical course of subsequent reactions. After the desired stereocenter is set, the auxiliary is removed. beilstein-journals.orgacs.org
Several types of chiral auxiliaries have been effectively employed in the synthesis of isoindolinone derivatives. One notable example is the use of N-tert-butylsulfinyl-substituted isoindolinones. acs.org This sulfinyl group acts as a powerful chiral director for the alkylation of the C3 position. Deprotonation followed by the addition of an alkylating agent proceeds with high diastereoselectivity, which is dictated by the stereochemistry of the sulfinyl group. The auxiliary can then be cleaved to yield the chiral 3-substituted isoindolinone. acs.org
Other auxiliaries, such as (R)-phenylglycinol and α-methylbenzylamine, have also been utilized. chim.itbeilstein-journals.org For example, (R)-phenylglycinol can be condensed with 2-formylbenzoic acid to produce a tricyclic γ-lactam as a single diastereoisomer. chim.it Similarly, α-methylbenzylamine-type auxiliaries have been incorporated into benzamide (B126) precursors to direct asymmetric intramolecular aza-Michael reactions, leading to enantioenriched 3-substituted isoindolinones. beilstein-journals.org The choice of auxiliary is crucial, as it must be easily incorporated, effectively control stereochemistry, and be removable without causing racemization of the product. beilstein-journals.org
| Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio (d.r.) / Excess (d.e.) | Reference |
|---|---|---|---|
| (S)-2-(tert-butylsulfinyl) group | Alkylation of enolate | Excellent d.r. | acs.org |
| (R)-phenylglycinol | Condensation/Cyclization | Single diastereoisomer | chim.it |
| (R)-α-methylbenzylamine | Intramolecular aza-Michael | Good d.e. | beilstein-journals.org |
Diastereoselective Control in Ring Systems
Achieving diastereoselective control is paramount when constructing fused ring systems like the octahydro-1H-isoindole core, which can possess multiple stereocenters. Diastereoselectivity is often achieved by taking advantage of the inherent steric and electronic properties of cyclic intermediates in reactions such as cycloadditions and domino sequences.
A powerful example of diastereoselective synthesis is the use of a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction to construct a complex octahydro-1H-cyclopenta[cd]isoindole framework. nih.gov This one-pot method generates an angularly fused 5-6-5 aza-tricyclic system with six contiguous stereogenic centers in a highly stereoselective manner. nih.gov The intramolecular Diels-Alder reaction, in particular, is a well-established method for forming bicyclic systems with excellent control over the relative stereochemistry of the newly formed ring junctions.
Another strategy involves the inverse-electron-demand aza-Diels–Alder (IEDDA) reaction between in situ generated azoalkenes and 3-vinylindoles, which produces tetrahydropyridazines containing indole (B1671886) scaffolds with excellent diastereoselectivity (>20:1 dr). rsc.org While not directly forming the isoindole core, this demonstrates how cycloaddition reactions can be harnessed to control the stereochemistry of complex heterocyclic systems. Similarly, 1,3-dipolar cycloaddition reactions have been employed to synthesize tetrahydroisoquinoline derivatives with high diastereoselectivity, a strategy that could be adapted for isoindole synthesis. nih.gov These methods underscore the importance of reaction design in predetermining the spatial relationship between multiple stereocenters in the final product.
Development of Novel Synthetic Transformations and Reaction Conditions
The synthesis of this compound and its congeners benefits from the continuous development of novel synthetic transformations that offer improved efficiency, selectivity, and substrate scope. Modern organic synthesis has moved towards more complex, one-pot operations that minimize intermediate purification steps.
Domino reactions, as mentioned previously, are a prime example of such innovation. The ability to construct the core of a complex alkaloid in a single, highly stereoselective step from simple starting materials represents a significant advance over traditional linear syntheses. nih.gov
Multi-component reactions (MCRs) are another powerful tool. For instance, a three-component reaction of a phthalaldehydic acid, a primary amine, and an indole in water has been developed for the synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones. rsc.org This approach allows for the rapid assembly of complex molecules from simple building blocks in a single operation, often with high atom economy.
Furthermore, novel cyclization strategies are constantly being explored. Rhodium-catalyzed intramolecular 1,3-dipolar cycloaddition of azides onto alkenes and subsequent 6π-electrocyclization of N-H imine intermediates provide an orthogonal synthesis of isoindole and isoquinoline (B145761) derivatives. acs.org Such catalytic methods open up new pathways for constructing the heterocyclic core under mild conditions.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules. The goal is to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.combohrium.com
Solvent-Free and Environmentally Benign Reaction Systems
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. acs.org For the synthesis of N-heterocycles, several strategies have been developed. One approach is the use of water as a reaction medium. Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent. mdpi.com Three-component syntheses of isoindolinone derivatives have been successfully performed in water, often without the need for any catalyst. rsc.org
Solvent-free, or neat, reaction conditions represent another significant green advancement. bohrium.comacs.orgrsc.org These reactions can be facilitated by grinding (mechanochemistry) or by heating the neat reactants. acs.org Cyclocondensation reactions, which are common in heterocycle synthesis and often eliminate small molecules like water or alcohol, are particularly well-suited to solvent-free conditions. acs.org Such protocols reduce pollution, lower handling costs, and simplify experimental procedures and work-up. bohrium.com The use of recyclable catalysts in bio-based solvents like diethyl carbonate also represents a move toward more sustainable synthesis. researchgate.net
Energy Efficiency in Synthetic Protocols
Improving energy efficiency is another core principle of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure or by using alternative energy sources that reduce reaction times and energy consumption.
Mechanistic Investigations of Reactions Involving N,n Dimethyl Octahydro 1h Isoindol 5 Amine
Elucidation of Reaction Pathways and Transition States
The reaction pathways involving N,N-dimethyl-octahydro-1H-isoindol-5-amine are primarily dictated by the nucleophilic nature of the exocyclic amine and the potential for reactions on the isoindole skeleton.
Nucleophilic Reactivity of the Amine Nitrogen
The exocyclic tertiary amine group, N,N-dimethylamine, is the primary center of nucleophilicity in the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers.
Reaction Pathways:
Alkylation: Reaction with alkyl halides (R-X) would proceed via a typical SN2 mechanism. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt. The transition state would involve a trigonal bipyramidal geometry at the carbon atom being attacked.
Acylation: Acylation with acyl chlorides or anhydrides would involve nucleophilic acyl substitution. The amine nitrogen attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields an amide.
Michael Addition: In the presence of α,β-unsaturated carbonyl compounds, the amine can act as a nucleophile in a Michael addition reaction. The nitrogen attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond.
Transition States: Computational chemistry could be employed to model the transition states of these reactions. For instance, in an SN2 reaction, the transition state would feature a partial bond between the nitrogen and the electrophilic carbon, as well as a partial bond between the carbon and the leaving group.
Electrophilic Behavior of the Isoindole Skeleton
The fully saturated octahydro-1H-isoindole skeleton itself is not inherently electrophilic. However, reactions can be induced at the carbon atoms of the ring system, typically through activation or in the presence of strong reagents.
Reaction Pathways:
Oxidation: Oxidation of the isoindole skeleton could lead to the formation of various products, including hydroxylated derivatives or ring-opened products, depending on the oxidant and reaction conditions.
Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), halogenation could occur at the carbon atoms of the isoindole ring, particularly at positions adjacent to the nitrogen atom.
Kinetic and Thermodynamic Parameters of Key Transformations
Specific kinetic and thermodynamic data for reactions of this compound are not available. However, general trends can be predicted.
Kinetic Parameters:
The rates of nucleophilic reactions involving the amine nitrogen would be influenced by several factors:
Steric Hindrance: The steric bulk around the nitrogen atom and the electrophile will affect the rate. The N,N-dimethyl groups provide some steric hindrance.
Solvent: Polar aprotic solvents would generally favor SN2 reactions.
Electrophile: The nature of the electrophile (e.g., the leaving group in an alkyl halide) will significantly impact the reaction rate.
Thermodynamic Parameters:
Exergonic Reactions: Most of the nucleophilic addition and substitution reactions of the amine are expected to be thermodynamically favorable (exergonic), driven by the formation of stable covalent bonds.
Equilibrium: In some cases, such as reactions with weaker electrophiles, an equilibrium may be established.
A hypothetical comparison of reaction rates for the nucleophilic attack of different amines on a standard electrophile is presented in the table below. The values are illustrative and based on general trends in amine nucleophilicity.
| Amine | Relative Rate Constant (krel) |
| Ammonia | 1 |
| Methylamine | 10 |
| Dimethylamine | 50 |
| This compound (estimated) | ~40-60 |
| Triethylamine | 20 |
Note: The estimated relative rate for this compound is based on it being a tertiary amine with some steric hindrance.
Role of Catalysis in Enhancing Reactivity and Selectivity
Catalysis can play a crucial role in modulating the reactivity and selectivity of reactions involving this compound.
Phase-Transfer Catalysis: In reactions involving an aqueous phase and an organic phase, quaternary ammonium salts derived from the title compound could potentially act as phase-transfer catalysts, facilitating the transport of anionic reagents into the organic phase.
Lewis Acid Catalysis: Lewis acids could be used to activate electrophiles, making them more susceptible to nucleophilic attack by the amine. For example, in acylation reactions, a Lewis acid could coordinate to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon.
Transition Metal Catalysis: Transition metal catalysts could be employed for C-H activation of the isoindole skeleton, enabling a range of functionalization reactions that are not possible through conventional ionic pathways.
Radical and Ionic Mechanisms in Isoindole Chemistry
While the primary reactivity of the exocyclic amine is ionic in nature, both radical and ionic mechanisms can be envisioned for the octahydro-1H-isoindole core.
Ionic Mechanisms:
As discussed, the nucleophilic attack of the amine nitrogen on an electrophile is a classic example of an ionic mechanism, involving the movement of electron pairs.
Ring-opening reactions of the isoindole skeleton under acidic conditions would also proceed through ionic intermediates (carbocations).
Radical Mechanisms:
Radical Halogenation: As mentioned, halogenation of the saturated isoindole ring can be achieved using radical initiators. This would involve the abstraction of a hydrogen atom from a C-H bond to form a carbon-centered radical, which then reacts with a halogen. rsc.org
Radical Polymerization: The amine group could potentially act as a chain transfer agent in radical polymerization reactions.
Single Electron Transfer (SET) Reactions: In the presence of strong oxidizing or reducing agents, the molecule could undergo single electron transfer to form a radical cation or radical anion, respectively, which would then undergo further reactions. The distinction between ionic and radical mechanisms can sometimes be subtle and may depend on the specific reactants and conditions. rsc.org
Advanced Structural Elucidation and Conformational Analysis of N,n Dimethyl Octahydro 1h Isoindol 5 Amine
Conformational Dynamics and Isomerism in Solution and Solid State
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Chirality and Stereochemistry of this compound
The molecular structure of this compound contains multiple stereocenters, making it a chiral molecule that can exist as various stereoisomers. The octahydro-1H-isoindole core, a fused bicyclic system, possesses inherent chirality due to the nature of the ring fusion (cis or trans) and the presence ofmultiple chiral carbon atoms. The position of the dimethylamino group on the cyclohexane (B81311) ring further contributes to the stereochemical complexity of the molecule.
Determination of Absolute Configuration
The determination of the absolute configuration of a specific stereoisomer of this compound would require empirical analysis through methods such as single-crystal X-ray crystallography. This technique provides a definitive three-dimensional structure of the molecule, allowing for the unambiguous assignment of the R or S configuration to each chiral center.
Alternatively, the absolute configuration could be established through stereoselective synthesis, starting from a chiral precursor of known absolute configuration. By employing reactions with well-understood stereochemical outcomes, the chirality of the starting material can be transferred to the final product, thereby defining its absolute stereochemistry.
Another approach involves the use of chiral derivatizing agents to form diastereomeric derivatives that can be distinguished by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy or by chromatographic techniques. While this method can establish the relative stereochemistry, it often requires a reference compound of known absolute configuration for definitive assignment.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment
Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides valuable information about the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample.
For this compound, the chromophores within the molecule, such as the amine group, would give rise to characteristic ECD and ORD spectra. The sign and magnitude of the Cotton effects in these spectra are directly related to the spatial arrangement of the atoms and functional groups around the chiral centers.
By comparing experimentally measured ECD or ORD spectra with those predicted by quantum chemical calculations for different possible stereoisomers, it is possible to assign the absolute configuration. This computational approach has become a powerful tool in stereochemical analysis, especially when single crystals for X-ray crystallography are not available. However, without experimental data for this compound, a theoretical analysis remains speculative.
Theoretical and Computational Chemistry of N,n Dimethyl Octahydro 1h Isoindol 5 Amine
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, stability, and chemical properties.
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. rsc.org A primary application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. scm.com
For N,N-dimethyl-octahydro-1H-isoindol-5-amine, DFT calculations, typically using a functional like B3LYP or PBE0 combined with a basis set such as 6-311++G(d,p), would be performed to determine its most stable structure. rsc.orgacs.org The calculation starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates until a minimum energy conformation is reached. scm.com This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise picture of the molecule's three-dimensional shape. The octahydroisoindole (B159102) ring system can exist in different cis- or trans-fused conformations, and DFT is essential for determining the most stable arrangement.
Illustrative Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(ring)-N(ring) | 1.47 Å |
| Bond Length | C(ring)-C(amine) | 1.54 Å |
| Bond Length | C(amine)-N(amine) | 1.46 Å |
| Bond Length | N(amine)-C(methyl) | 1.45 Å |
| Bond Angle | C-N-C (in dimethylamino) | 111.5° |
| Dihedral Angle | H-C-N-H (ring fusion) | -55.2° (gauche) |
Ab Initio Methods for Electronic Properties
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic properties.
These calculations are used to determine fundamental electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). acs.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. For this compound, the HOMO is expected to be localized on the nitrogen atoms, reflecting their role as the primary sites for electrophilic attack or protonation.
Illustrative Electronic Properties (MP2/aug-cc-pVDZ)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | +1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
| Ionization Potential | 7.1 eV |
Prediction of Spectroscopic Parameters (NMR, IR, Mass Spectrometry)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). researchgate.net By calculating the chemical shifts for a proposed structure and comparing them to experimental spectra, one can confirm or refute the structural assignment. frontiersin.org Predicted shifts for the protons and carbons in the octahydroisoindole core and the N,N-dimethylamino group would provide a complete theoretical spectrum.
IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. longdom.org These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental IR spectra. longdom.org Predicted peaks for C-H, C-N, and N-H stretching and bending modes would characterize the molecule's vibrational profile.
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational chemistry can be used to study the fragmentation pathways of the molecular ion. acs.org By calculating the energies of potential fragment ions and the transition state energies for their formation, it is possible to predict the most likely fragmentation patterns that would be observed upon electron impact or other ionization methods. This can help rationalize the observed peaks in an experimental mass spectrum.
Illustrative Predicted Spectroscopic Data (DFT/B3LYP/6-311++G(d,p))
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~45 ppm | N-(CH₃)₂ carbons |
| ¹H NMR | Chemical Shift (δ) | ~2.3 ppm | N-(CH₃)₂ protons |
| IR | Vibrational Frequency | 2950 cm⁻¹ | C-H stretch (aliphatic) |
| IR | Vibrational Frequency | 1150 cm⁻¹ | C-N stretch |
| Mass Spec. | Major Fragment (m/z) | [M-44]⁺ | Loss of dimethylamino radical |
Computational Studies of Conformational Landscapes and Energy Barriers
Saturated cyclic and bicyclic systems like octahydroisoindole are conformationally flexible. uci.edu A thorough conformational analysis is necessary to identify all stable low-energy structures (conformers) and the energy barriers that separate them. acs.org
This analysis typically begins with a molecular mechanics search to generate a wide range of possible conformations. The unique, low-energy structures are then re-optimized at a higher level of theory, such as DFT. montclair.edu For this compound, this would involve exploring the different chair, boat, and twist conformations of the six-membered ring, the envelope and twist conformations of the five-membered ring, the relative orientation of the fused rings (cis vs. trans), and the rotation around the C-N bond of the dimethylamino substituent. researchgate.net The calculations provide the relative energies of each conformer, allowing for the determination of their population distribution at a given temperature. Furthermore, transition state calculations can map the pathways between conformers and determine the rotational energy barriers.
Reactivity and Selectivity Predictions Through Computational Modeling
DFT-based reactivity descriptors can predict the most likely sites for chemical reactions. chemrxiv.org The distribution of the HOMO and LUMO provides insight into where electrophilic and nucleophilic attacks will occur, respectively. For this molecule, the nitrogen atoms are expected to be the most nucleophilic centers.
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show strong negative potential around the two nitrogen atoms, confirming their basicity and nucleophilicity. Computational modeling can also be used to simulate reaction mechanisms, for example, by calculating the activation energies for protonation at each nitrogen to determine which is more basic.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, using a force field (a set of parameters describing the potential energy of the system) to define the forces between them.
An MD simulation of this compound, either in the gas phase or in a simulated solvent, would reveal how the molecule moves, vibrates, and changes conformation over time. nih.gov These simulations can explore the conformational landscape and observe transitions between different energy minima, providing a more realistic picture of the molecule's flexibility than static calculations alone. MD is particularly useful for understanding how the molecule interacts with its environment, such as solvent molecules, and for calculating properties that depend on an ensemble of structures rather than a single conformation. aps.org
Derivatization and Structure Property Relationships of N,n Dimethyl Octahydro 1h Isoindol 5 Amine Analogues
Systematic Modification of the Isoindole Skeleton
The isoindole skeleton, a versatile heterocyclic scaffold, is a common feature in numerous bioactive compounds and approved drugs. mdpi.comnovapublishers.com Its saturated form, the octahydro-1H-isoindole ring, provides a three-dimensional structure that can be systematically modified to probe its interaction with biological targets.
The octahydro-1H-isoindole ring presents several positions for the introduction of new functional groups. The secondary amine of the parent isoindole ring is a primary site for modification. Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents. For instance, reacting the parent amine with alkyl halides or acyl chlorides allows for the incorporation of diverse chemical moieties.
Another key position for functionalization is the carbocyclic portion of the ring system. While direct C-H activation on a saturated ring is challenging, functional groups can be introduced during the synthesis of the ring itself or via multi-step sequences on the pre-formed scaffold. For example, isoindole-1,3-dione analogues can be synthesized and subsequently modified through reactions like epoxidation or dichloroketene (B1203229) addition to the cyclohexene (B86901) ring precursor. researchgate.net These modifications introduce new stereocenters and functional groups that can significantly alter the molecule's properties.
| Position of Modification | Reaction Type | Potential Substituents (R) | Anticipated Property Change |
|---|---|---|---|
| Isoindole Nitrogen (N-2) | N-Alkylation / N-Arylation | Alkyl, Benzyl, Aryl groups | Modulation of basicity, lipophilicity, and steric bulk |
| Isoindole Nitrogen (N-2) | N-Acylation / N-Sulfonylation | -C(O)R, -S(O)₂R | Removal of basicity, introduction of hydrogen bond acceptors |
| Carbocyclic Ring | Hydroxylation | -OH | Increased polarity, potential for hydrogen bonding |
| Carbocyclic Ring | Halogenation | -F, -Cl, -Br | Modulation of electronic properties and metabolic stability |
| Carbocyclic Ring | Alkylation | -CH₃, -C₂H₅ | Increased lipophilicity and steric bulk |
The N,N-dimethylamino group is a common substituent in pharmacologically active compounds, influencing properties such as solubility, basicity, and receptor binding. nih.gov This moiety can also be chemically transformed to generate analogues with different characteristics.
One common modification is demethylation to yield the corresponding secondary (monomethyl) or primary amine. This transformation unmasks a reactive site that can be used for further derivatization, such as acylation or alkylation with different groups. Another approach is the oxidation of the tertiary amine to an N-oxide, which significantly increases the polarity of the molecule. Furthermore, the dimethylamino group can be a target for more advanced chemical transformations. For example, nickel-catalyzed C-N borylation reactions have been developed that allow for the conversion of a dimethylamino group into a boryl group, which can then be subjected to a wide range of subsequent functionalizations. nagoya-u.ac.jp In some contexts, the dimethylamino group can be displaced entirely or participate in ring-closure reactions. rsc.org
| Reaction Type | Resulting Functional Group | Key Reagents | Impact on Properties |
|---|---|---|---|
| N-Demethylation | -NHCH₃ or -NH₂ | e.g., Chloroformates, H₂/Pd | Increases polarity, provides site for further functionalization |
| N-Oxidation | -N⁺(CH₃)₂-O⁻ | e.g., m-CPBA, H₂O₂ | Significantly increases polarity and aqueous solubility |
| Quaternization | -N⁺(CH₃)₃ I⁻ | e.g., Methyl Iodide (CH₃I) | Forms a permanently charged ammonium (B1175870) salt |
| C-N Borylation | -B(pin) | Nickel catalyst, Bis(pinacolato)diboron | Transforms the group into a versatile synthetic handle nagoya-u.ac.jp |
Impact of Substituent Effects on Chemical Reactivity and Stability
The introduction of substituents onto the N,N-dimethyl-octahydro-1H-isoindol-5-amine core can profoundly impact its chemical reactivity and stability through inductive and resonance effects. ucsb.edulumenlearning.com Electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, increase the electron density of the ring system. This generally enhances the nucleophilicity of the nitrogen atoms and can activate the molecule towards certain reactions. Conversely, electron-withdrawing groups (EWGs), like nitro, cyano, or trifluoromethyl groups, decrease the electron density, making the molecule less nucleophilic and potentially more stable towards oxidative degradation. lumenlearning.comlibretexts.org
These electronic effects are crucial in determining the molecule's reactivity. For example, the basicity of the nitrogen atoms will be modulated by nearby substituents. An EWG on the carbocyclic ring would decrease the basicity of both the endocyclic and exocyclic nitrogens, affecting how the molecule interacts with biological targets or behaves in different pH environments. researchgate.net The stability of the molecule can also be affected; for instance, EWGs can make the compound more resistant to metabolic oxidation.
| Substituent Type | Example Groups | Electronic Effect | Predicted Impact on Reactivity/Stability |
|---|---|---|---|
| Electron-Donating (Activating) | -CH₃, -OCH₃, -NH₂ | +I (Inductive), +R (Resonance) | Increases nucleophilicity/basicity of N atoms; may decrease oxidative stability. lumenlearning.com |
| Electron-Withdrawing (Deactivating) | -NO₂, -CF₃, -CN, -C(O)R | -I, -R | Decreases nucleophilicity/basicity; may increase stability. libretexts.org |
| Halogens | -F, -Cl, -Br, -I | -I, +R (weak) | Inductively withdrawing (deactivating), but can alter binding and metabolic pathways. libretexts.org |
Exploration of Stereochemical Diversity through Derivatization
The octahydro-1H-isoindole core contains multiple stereocenters, leading to the possibility of numerous stereoisomers. The fusion of the cyclohexane (B81311) and pyrrolidine (B122466) rings can be either cis or trans, and each substituent on the ring can also introduce new chiral centers. This stereochemical complexity is a critical aspect of its molecular design, as different stereoisomers can have vastly different biological activities and pharmacological profiles. nih.gov
Derivatization is a key tool for exploring this stereochemical diversity. Stereoselective synthesis methods can be employed to create specific isomers of the octahydro-isoindole scaffold. nih.govchemistryviews.org For example, chiral auxiliaries or catalysts can be used in the ring-forming reactions to favor the formation of one enantiomer over another. wikipedia.org Once a specific stereoisomer of the core is synthesized, further derivatization can proceed without affecting the existing stereocenters, allowing for the creation of a library of compounds with defined three-dimensional structures. This approach is essential for mapping the steric requirements of a biological target and optimizing molecular recognition.
| Stereochemical Feature | Description | Synthetic Strategy | Importance |
|---|---|---|---|
| Ring Fusion | cis or trans relationship between the two rings. | Diastereoselective cyclization reactions (e.g., Diels-Alder, hydrogenation). | Defines the overall shape and rigidity of the scaffold. |
| Enantioselectivity | Synthesis of a specific enantiomer (R vs. S). | Asymmetric synthesis, use of chiral starting materials or catalysts. wikipedia.org | Enantiomers can have different, or even opposing, biological effects. |
| Diastereomers | Stereoisomers that are not mirror images, created by multiple chiral centers. | Introduction of new substituents on the chiral core. | Allows for fine-tuning of the spatial arrangement of functional groups. |
Design and Synthesis of this compound-based Scaffolds
The this compound structure serves as a privileged scaffold in drug discovery. mdpi.com A scaffold is a core molecular framework upon which various functional groups are appended to create a library of diverse compounds. novapublishers.comnih.gov The isoindole and related azaindole frameworks are particularly fruitful in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents. pharmablock.comnih.gov
The design of scaffolds based on this core involves identifying the key vectors for modification. The isoindole nitrogen and the exocyclic amine provide two distinct points for derivatization, allowing for the attachment of different pharmacophores or linking units. For example, the isoindole nitrogen can be connected to an arylpiperazine moiety, a common pharmacophore in centrally active agents, while the exocyclic amine could be modified to optimize solubility or interact with a secondary binding pocket. nih.gov This modular approach allows for the rapid synthesis of compound libraries to screen for biological activity and develop SAR. nih.gov
Potential Non Clinical Applications and Materials Science Aspects
Role as a Chemical Building Block in Complex Organic Synthesis
The unique structural framework of N,N-dimethyl-octahydro-1H-isoindol-5-amine, which features a bicyclic octahydroisoindole (B159102) core and a dimethylamino functional group, renders it a valuable building block in the synthesis of more complex molecules. The tertiary amine provides a site for various chemical transformations, while the rigid, saturated ring system can impart specific conformational constraints on the target molecules.
Organic chemists can utilize this compound as a scaffold to construct intricate molecular architectures. The secondary amine within the isoindole ring system and the tertiary amine at the 5-position offer differential reactivity, allowing for selective functionalization. This dual reactivity is particularly useful in multi-step syntheses where precise control over the introduction of new functional groups is paramount. For instance, the inherent chirality of certain isomers of this compound can be exploited in asymmetric synthesis to produce enantiomerically pure products.
While specific industrial-scale syntheses using this compound as a primary building block are not yet widely documented, its structural motifs appear in various biologically active compounds and natural products, suggesting its potential as a key intermediate in pharmaceutical and agrochemical research and development.
Applications in Catalysis
The presence of nitrogen atoms with lone pairs of electrons makes this compound and its derivatives promising candidates for applications in catalysis, both as ligands in metal complexes and as organocatalysts.
Ligands in Metal Complexes: The nitrogen atoms in the molecule can coordinate with transition metals to form stable metal complexes. These complexes can, in turn, function as catalysts in a variety of organic reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The stereochemistry of the octahydroisoindole backbone can create a specific chiral environment around the metal center, which is highly desirable for enantioselective catalysis. The denticity of the ligand (the number of atoms that can bind to the metal) can be tailored by modifying the isoindole structure, allowing for fine-tuning of the catalyst's reactivity and selectivity.
Organocatalysis: The basicity of the dimethylamino group allows this compound to function as a Brønsted or Lewis base catalyst in certain reactions. In organocatalysis, small organic molecules are used to accelerate chemical reactions, offering a more environmentally friendly alternative to traditional metal-based catalysts. Derivatives of this compound could potentially catalyze reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions. The rigid bicyclic structure can provide a well-defined pocket that influences the stereochemical outcome of the reaction.
| Catalytic Application | Potential Role of this compound | Potential Advantages |
| Metal Complex Catalysis | As a chiral N-donor ligand | Enantioselectivity, catalyst stability |
| Organocatalysis | As a Brønsted or Lewis base | Metal-free catalysis, stereocontrol |
Exploration in Materials Science
The investigation of this compound in materials science is an emerging area with potential applications in the development of novel polymers and functional materials.
Polymer Chemistry: The amine functionalities of the molecule allow it to be incorporated into polymer chains as a monomer or as a modifying agent. For example, it could be used in the synthesis of polyamides or polyimides, where the rigid bicyclic structure could enhance the thermal stability and mechanical properties of the resulting polymers. Its incorporation could also introduce specific functionalities, such as basicity or metal-coordinating sites, along the polymer backbone.
Functional Materials: The ability of the compound to form complexes with metal ions opens up possibilities for creating functional materials. These could include metal-organic frameworks (MOFs) with porous structures for gas storage or separation, or coordination polymers with interesting magnetic or optical properties. The specific geometry of the octahydroisoindole unit would play a crucial role in directing the self-assembly of these materials and determining their final properties.
Advanced Reagents: In the realm of advanced reagents, derivatives of this compound could be developed as specialized reagents for specific applications, such as in the formulation of ionic liquids or as components in stimuli-responsive materials.
Use in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound make it an interesting candidate for studies in this field.
Host-Guest Interactions: The defined shape and size of the octahydroisoindole core could allow it to act as a host molecule, capable of encapsulating smaller guest molecules. The dimethylamino group could provide an additional binding site for guests through hydrogen bonding or other electrostatic interactions. Such host-guest systems are fundamental to applications in drug delivery, sensing, and separations.
Self-Assembly: Through carefully designed modifications, molecules of this compound could be programmed to self-assemble into larger, well-defined structures. By introducing complementary functional groups that can form non-covalent bonds (e.g., hydrogen bonds, π-π stacking), it may be possible to create complex supramolecular architectures such as capsules, tubes, or sheets. These organized assemblies could find applications in nanotechnology and the development of smart materials.
| Supramolecular Application | Role of this compound | Potential Outcome |
| Host-Guest Chemistry | Host molecule with a defined cavity | Selective binding of guest molecules |
| Self-Assembly | Molecular building block with recognition sites | Formation of ordered nanostructures |
Advanced Analytical Methodologies for N,n Dimethyl Octahydro 1h Isoindol 5 Amine
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone in the analytical workflow of N,N-dimethyl-octahydro-1H-isoindol-5-amine, providing powerful tools for its separation from complex matrices and the assessment of its purity. The choice of chromatographic method is dictated by the specific analytical challenge, whether it is quantitative analysis, impurity profiling, or the determination of enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis and purity assessment of this compound. Due to the non-chromophoric nature of the saturated octahydroisoindole (B159102) core, direct UV detection can be challenging. However, derivatization with a UV-active agent can be employed to enhance detection sensitivity. A more direct approach involves the use of universal detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). longdom.orglongdom.org
A reversed-phase HPLC method is commonly developed for such analyses. The separation is typically achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the amine and achieve optimal retention and peak shape.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer (pH 7.5) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index Detector (RID) |
| Injection Volume | 20 µL |
This method allows for the separation of the main compound from potential non-volatile impurities. Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing volatile impurities. Direct analysis of amines by GC can be problematic due to their polarity, which can lead to peak tailing and poor chromatographic performance. vt.edulabrulez.com To overcome these issues, derivatization is often employed to convert the amine into a less polar and more volatile derivative. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. mdpi.com
The choice of column is also critical, with deactivated columns or those specifically designed for amine analysis being preferred to minimize analyte-column interactions. labrulez.com A flame ionization detector (FID) is typically used for quantification due to its excellent response to carbon-containing compounds.
Table 2: Representative GC Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Derivatizing Agent | Trifluoroacetic anhydride |
This compound possesses chiral centers, meaning it can exist as enantiomers. As the biological activity of enantiomers can differ significantly, the determination of enantiomeric excess (e.e.) is crucial. Chiral chromatography, using either HPLC or GC with a chiral stationary phase (CSP), is the most common method for this purpose. masterorganicchemistry.comyoutube.com
For chiral HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in separating enantiomers of cyclic amines. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. google.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. youtube.com
Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm (if derivatized) or Polarimeter |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis and Trace Detection
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures and the detection of trace-level impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the identification of volatile and semi-volatile impurities in this compound, often after derivatization. vt.edu The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, allowing for confident peak identification. This technique is particularly valuable for identifying unknown impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of this compound in complex matrices without the need for derivatization. Electrospray ionization (ESI) is a suitable ionization technique for this compound. By using Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer, it is possible to achieve very low limits of detection and quantification, making it ideal for trace-level analysis.
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)
Direct quantification of this compound using UV-Vis spectroscopy is generally not feasible. The molecule lacks a significant chromophore, which is a part of a molecule that absorbs light in the UV-Vis region. The saturated aliphatic and alicyclic amine structure does not have the conjugated double bonds or aromatic rings that typically give rise to strong UV absorbance.
While derivatization with a chromophoric agent could enable UV-Vis quantification, this approach is often less direct and more labor-intensive than chromatographic methods. Therefore, UV-Vis spectroscopy is not a primary technique for the quantitative analysis of this compound in its underivatized form. Other methods, such as HPLC with a universal detector or GC with FID, are more appropriate and widely used for accurate quantification.
Emerging Research Areas and Future Perspectives for N,n Dimethyl Octahydro 1h Isoindol 5 Amine
Integration with Flow Chemistry and Continuous Processing
The synthesis of complex amines and heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. vapourtec.comamt.ukacs.orgresearchgate.net These methodologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. For a molecule such as N,N-dimethyl-octahydro-1H-isoindol-5-amine, integrating flow chemistry could revolutionize its production and derivatization.
Continuous flow reactors provide superior heat and mass transfer, allowing for the safe execution of highly exothermic or rapid reactions that can be challenging to control in large batch reactors. amt.uk The synthesis of isoindoline (B1297411) derivatives, for instance, can involve multi-step sequences that are amenable to flow processing. uc.pt By designing a sequential flow process, each step of the synthesis of this compound or its precursors could be optimized independently and then linked together, minimizing manual handling and purification steps. acs.org
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Benefit in Flow Chemistry | Relevance to Target Compound |
| Heat Transfer | Superior control over reaction temperature, minimizing side reactions. | Enables the use of highly exothermic reactions for amine synthesis or functionalization. |
| Mass Transfer | Efficient mixing of reactants, leading to faster reaction rates and higher yields. | Crucial for reactions involving multiphasic systems, such as gas-liquid hydrogenations. |
| Safety | Small reactor volumes reduce the risk associated with hazardous reagents or unstable intermediates. | Important when handling reactive intermediates common in heterocyclic synthesis. |
| Scalability | Production can be scaled up by extending the operation time rather than increasing reactor size. | Facilitates seamless transition from laboratory-scale research to industrial production. |
| Automation | Allows for precise control over reaction parameters and high-throughput screening of conditions. vapourtec.com | Enables rapid optimization of synthetic routes and the creation of derivative libraries. |
Future research could focus on developing a fully automated, multi-step flow synthesis of this compound, potentially starting from simple, commercially available precursors. This would not only make the compound more accessible for further studies but also align with the principles of green and sustainable chemistry. researchgate.net
Photocatalytic and Electrosynthetic Transformations
Photocatalysis and electrosynthesis are rapidly emerging as powerful tools in organic chemistry, offering green and efficient alternatives to traditional synthetic methods. rsc.orgrsc.orgchemrxiv.orgnih.gov These techniques utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions.
Photocatalytic Transformations: Visible-light photocatalysis has shown great promise in the synthesis and functionalization of saturated nitrogen heterocycles. acs.orgnih.govacs.orgrsc.org For this compound, photocatalysis could enable novel C-H functionalization reactions, allowing for the direct introduction of various substituents onto the isoindoline core. This would provide a modular approach to a diverse range of derivatives without the need for pre-functionalized starting materials. For example, photoredox-mediated processes could be employed to generate radical intermediates that can participate in a variety of bond-forming reactions. acs.orgnih.gov
Electrosynthetic Transformations: Electrosynthesis offers a reagent-free method for oxidation and reduction reactions. nih.govacs.orgmdpi.com The electrochemical oxidation of aliphatic amines has been a subject of study, and these principles could be applied to this compound to mediate its transformation into other valuable compounds. nih.govmdpi.com For instance, electrosynthesis could be used to generate reactive intermediates for C-N bond formation, potentially leading to the synthesis of novel diamine structures. chemrxiv.org
Table 2: Prospective Photocatalytic and Electrosynthetic Applications
| Method | Potential Transformation | Advantages |
| Photocatalysis | C-H functionalization of the octahydro-isoindole ring. | High selectivity, mild reaction conditions, use of visible light as a renewable energy source. |
| Synthesis of complex derivatives through radical-mediated pathways. | Access to novel chemical space and complex molecular architectures. | |
| Electrosynthesis | Oxidative coupling with other nucleophiles. | Avoids the use of stoichiometric chemical oxidants, improving atom economy. |
| Generation of reactive intermediates for subsequent transformations. | High degree of control over reaction conditions through applied potential. |
The application of these advanced synthetic methods could unlock new avenues for the derivatization of this compound, leading to the discovery of molecules with novel properties and applications.
Development of Sustainable and Atom-Economical Synthetic Methods
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on sustainability and atom economy. numberanalytics.com Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in this regard. numberanalytics.com
For a molecule like this compound, developing synthetic routes with high atom economy is a crucial goal. This involves prioritizing reaction types that maximize the incorporation of reactant atoms into the final product, such as addition and cycloaddition reactions. numberanalytics.com For instance, the synthesis of 1,2-diamines, a structural feature related to the target molecule, can be achieved with 100% atom economy through the direct hydroamination of allylamines. rsc.org
The use of catalysis is another cornerstone of sustainable synthesis. numberanalytics.com Catalytic reactions, by their nature, reduce the amount of waste generated compared to stoichiometric processes. The synthesis of isoindoline derivatives has been shown to benefit from various catalytic approaches, including the use of ultrasound to promote reactions under milder conditions. nih.gov
Table 3: Strategies for Sustainable Synthesis
| Strategy | Description | Application to Target Compound |
| Atom-Economical Reactions | Prioritizing reactions that incorporate the maximum number of reactant atoms into the product. organic-chemistry.orgrsc.orgacs.org | Designing synthetic routes that utilize addition and cycloaddition reactions to construct the isoindoline core. |
| Catalysis | Employing catalysts to facilitate reactions with lower energy input and reduced waste. | Utilizing transition metal or organocatalysts for key bond-forming steps. |
| Renewable Feedstocks | Using starting materials derived from renewable sources. | Investigating biosynthetic pathways or the use of bio-based starting materials. |
| Green Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. | Optimizing reaction conditions to be compatible with green solvents. |
Future research efforts should focus on designing a synthetic pathway to this compound that is not only efficient in terms of yield but also adheres to the principles of green and sustainable chemistry.
Chemoinformatic Approaches to Explore Structure-Reactivity Landscapes
Cheminformatics provides a powerful set of computational tools for analyzing and predicting the properties and reactivity of chemical compounds. youtube.commdpi.com By applying these methods to this compound, it is possible to explore its structure-activity relationships (SAR) and structure-property relationships (SPR) in a systematic and efficient manner. nih.govnih.govmdpi.com
Using cheminformatic techniques, large virtual libraries of derivatives of this compound can be generated and screened for desirable properties. Molecular modeling and quantum chemical calculations can predict parameters such as reactivity, solubility, and potential biological activity. This in silico approach can help prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com
For example, by analyzing the electronic and steric properties of the isoindoline scaffold, it may be possible to predict which positions are most susceptible to electrophilic or nucleophilic attack, guiding the design of new synthetic transformations. Furthermore, by comparing the computed properties of this compound with those of known bioactive molecules, it may be possible to identify potential therapeutic applications. nih.govnih.gov
Table 4: Chemoinformatic Tools and Their Potential Applications
| Tool/Technique | Application | Benefit for Research |
| Molecular Modeling | Prediction of 3D structure and conformational preferences. | Understanding the shape and flexibility of the molecule, which can influence its interactions with other molecules. |
| Quantum Chemical Calculations | Calculation of electronic properties, such as charge distribution and orbital energies. | Predicting sites of reactivity and potential reaction pathways. |
| Virtual Screening | In silico screening of large compound libraries against biological targets. | Identifying potential biological activities and guiding the design of new drug candidates. |
| QSAR/QSPR Modeling | Developing quantitative models that relate chemical structure to activity or properties. | Predicting the properties of new derivatives without the need for experimental testing. |
The integration of chemoinformatic approaches into the study of this compound will be crucial for unlocking its full potential and accelerating the discovery of new applications.
Interdisciplinary Research with Material Science and Other Fields
The unique structural and electronic properties of isoindoline derivatives make them attractive building blocks for the development of new materials. nih.govbeilstein-journals.orgmdpi.comresearchgate.netwikipedia.orgdoaj.org Interdisciplinary research at the interface of organic chemistry and material science could lead to the discovery of novel applications for this compound and its derivatives.
For example, isoindoline-based compounds have been investigated for their potential use in organic electronics, as dyes and pigments, and as ligands for metal complexes with interesting catalytic or magnetic properties. nih.govresearchgate.net The presence of two nitrogen atoms in this compound provides multiple sites for coordination with metal ions, suggesting that it could be a valuable ligand in coordination chemistry.
Furthermore, the incorporation of the rigid bicyclic isoindoline scaffold into polymers could lead to materials with unique thermal and mechanical properties. The amine functionality also provides a handle for further chemical modification, allowing for the tuning of the material's properties.
Table 5: Potential Interdisciplinary Research Areas
| Field | Potential Application of this compound |
| Material Science | As a building block for functional polymers or organic electronic materials. |
| Coordination Chemistry | As a ligand for the synthesis of novel metal complexes with catalytic or magnetic properties. researchgate.net |
| Medicinal Chemistry | As a scaffold for the development of new therapeutic agents. mdpi.comdoaj.org |
| Agrochemicals | As a starting point for the synthesis of new pesticides or herbicides. |
The exploration of this compound in these and other interdisciplinary fields is likely to yield exciting new discoveries and expand the scope of its potential applications.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N,N-dimethyl-octahydro-1H-isoindol-5-amine?
Methodological Answer:
The synthesis of saturated isoindoline derivatives typically involves hydrogenation or catalytic reduction of aromatic precursors. For example, octahydro-isoindole scaffolds can be synthesized via:
- Catalytic Hydrogenation : Reduction of isoindole analogs using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under high-pressure H₂. Post-reduction, dimethylation is achieved via reductive amination with formaldehyde and NaBH₃CN .
- Cycloaddition Reactions : Use of Diels-Alder reactions with bicyclic dienes and nitroso compounds, followed by amine functionalization .
- Optimization Note : Reaction conditions (solvent, temperature) must be carefully controlled to avoid over-reduction or ring-opening. Yields can be improved by employing microwave-assisted synthesis for cyclization steps .
Advanced: How can computational modeling aid in predicting the thermodynamic stability and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are critical for:
- Conformational Analysis : Identifying stable chair or boat conformations of the octahydro-isoindole ring.
- Thermodynamic Properties : Calculating ΔfH° (enthalpy of formation) and ΔG° (Gibbs free energy) to assess stability under varying conditions .
- Reactivity Prediction : Frontier Molecular Orbital (FMO) analysis to evaluate nucleophilic/electrophilic sites for functionalization.
Example : A comparative study of dimethylated vs. non-methylated analogs showed increased steric hindrance in N,N-dimethyl derivatives, reducing reactivity at the amine center .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and N-H (3300–3500 cm⁻¹, if secondary amine impurities exist) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can crystallographic data resolve contradictions in reported structural configurations of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for resolving stereochemical ambiguities. For example:
- SHELX Refinement : Use SHELXL for small-molecule refinement to determine bond angles, torsional strain, and hydrogen bonding networks .
- Case Study : A 2021 study resolved conflicting chair/boat conformations in a related octahydro-isoindole derivative by comparing experimental SCXRD data with DFT-optimized structures .
Table 1 : Example SCXRD Parameters for a Derivative
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Angle (C-N-C) | 112.5° |
| Torsion Angle | 15.3° (ring) |
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and fume hood use (due to potential amine volatility).
- Storage : Under inert gas (Ar/N₂) at –20°C to prevent oxidation .
- Spill Management : Neutralize with dilute acetic acid, followed by adsorption onto vermiculite .
Note : The compound’s LD₅₀ data is limited; assume toxicity comparable to secondary aliphatic amines (e.g., LD₅₀ ~200 mg/kg in rodents) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
Methodological Answer:
- Pharmacophore Mapping : Replace the dimethylamine group with bulkier substituents (e.g., pyrrolidine) to enhance binding to serotonin receptors .
- Bioisosterism : Substitute the isoindole core with tetralin or decalin moieties to improve metabolic stability .
- Case Study : A 2014 study on oxadiazole-amine hybrids demonstrated that N-alkylation increased blood-brain barrier permeability by 30% .
Basic: What chromatographic methods are suitable for purity analysis of this compound?
Methodological Answer:
- HPLC : Reverse-phase C18 column with mobile phase (ACN:H₂O, 70:30 + 0.1% TFA). Retention time ~8.2 min .
- GC-MS : Use a DB-5MS column; monitor for degradation products (e.g., isoindole fragments) above 150°C .
Validation : Include internal standards (e.g., deuterated amines) for quantitative accuracy .
Advanced: How do solvent effects influence the compound’s stability in long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis in polar protic solvents (e.g., H₂O/MeOH) via ring-opening.
- Stability Study : Accelerated testing (40°C/75% RH) showed <5% degradation in anhydrous DCM over 6 months .
Recommendation : Lyophilization for solvent-free storage or use stabilizers like BHT (0.01% w/w) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
